N-methyl-N-pentyl-beta-alanine methyl ester
Overview
Description
N-methyl-N-pentyl-beta-alanine methyl ester is an organic compound with the chemical formula C11H23NO2. It is a colorless or yellowish liquid that is soluble in organic solvents but insoluble in water. This compound is often used as an intermediate in the field of medicine due to its antibacterial and antiviral properties .
Preparation Methods
The preparation of N-methyl-N-pentyl-beta-alanine methyl ester typically involves chemical synthesis through the following steps :
Reaction of N-methyl pentylamine with malonic anhydride: This step produces N-methyl pentylamino malonate.
Reaction of N-methyl pentylamino malonate with methanol: This step generates this compound.
Chemical Reactions Analysis
N-methyl-N-pentyl-beta-alanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
N-methyl-N-pentyl-beta-alanine methyl ester has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound’s antibacterial and antiviral properties make it useful in biological studies.
Medicine: It is used in drug development to synthesize pharmaceutical ingredients and diagnostic reagents.
Industry: The compound is employed in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-methyl-N-pentyl-beta-alanine methyl ester exerts its effects involves its interaction with biological molecules. The compound’s antibacterial and antiviral activities are likely due to its ability to interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
N-methyl-N-pentyl-beta-alanine methyl ester can be compared with other similar compounds, such as:
Methyl 3-aminopropionate hydrochloride: Another ester of beta-alanine, used in similar applications.
Ibandronate Impurity 3: A related compound used in the synthesis of ibandronate, a medication for osteoporosis.
This compound stands out due to its specific antibacterial and antiviral properties, making it a valuable intermediate in drug development.
Properties
IUPAC Name |
methyl 3-[methyl(pentyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-8-11(2)9-7-10(12)13-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKFEVVFVAGPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274858 | |
Record name | N-Methyl-N-pentyl-β-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744266-99-7 | |
Record name | N-Methyl-N-pentyl-β-alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744266-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-pentyl-β-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Alanine, N-methyl-N-pentyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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